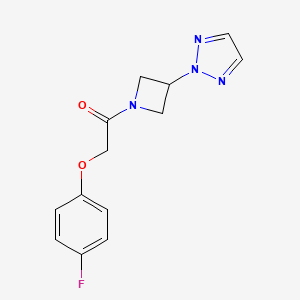

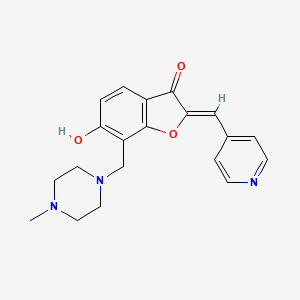

![molecular formula C11H10FN3O4S B2693575 1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole CAS No. 2411270-03-4](/img/structure/B2693575.png)

1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole is a five-membered heterocyclic compound with two nitrogen atoms at positions 1 and 2 and three carbon atoms . It’s found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

Pyrazole is a pi-excessive heterocyclic system, which contains two nitrogen atoms; one is pyrrole type at position-1; while, other is pyridine type at position-2 . Among the two nitrogens, one is basic and the other is neutral in nature .

Chemical Reactions Analysis

Pyrazole derivatives are significant compounds from both theoretical and practical aspects. Due to two different types of nitrogen in its ring and excellent coordination ability, pyrazoles are good candidates for modeling of biochemical processes and enzymatic reactions .

Physical and Chemical Properties Analysis

Unsubstituted pyrazole is a colorless solid with a melting point in the range of 69–70 °C. The boiling point of unsubstitified pyrazole is in the range of 186–188 °C that is attributed to intermolecular H-bonding .

Wissenschaftliche Forschungsanwendungen

Synthesis and COX-2 Inhibition

The synthesis of pyrazole derivatives, including those related to "1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole," has been explored for their potential as COX-2 inhibitors. These compounds are synthesized utilizing a range of chemical reactions and have shown selectivity for COX-2 over COX-1 enzymes, indicating their potential in anti-inflammatory applications. Studies have identified various pyrazole-based compounds with significant inhibitory activity against COX-2, which could be beneficial for developing new anti-inflammatory drugs (Patel et al., 2004; Penning et al., 1997).

Medicinal Chemistry and Drug Discovery

Research into pyrazole derivatives has extended into medicinal chemistry, where these compounds are explored for their efficacy against various diseases. For instance, novel pyrazoles have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties. These compounds have shown promise in inhibiting enzymes responsible for inflammation and cancer, suggesting their potential in treating these conditions (Thangarasu et al., 2019).

Molecular Docking and Enzyme Inhibition

The interaction of pyrazole derivatives with enzymes such as Cyclooxygenase-2 (COX-2) and Phosphoinositide-3-Kinase has been investigated through molecular docking studies. These studies help in understanding how these compounds inhibit the enzymes, providing insights into their anti-inflammatory and anticancer mechanisms. Compounds with significant enzyme inhibition properties have been identified, highlighting their potential as therapeutic agents (Thangarasu et al., 2019).

Antibacterial and Antimicrobial Activity

Pyrazole derivatives have also been explored for their antibacterial and antimicrobial activities. Novel compounds have been synthesized and evaluated for their ability to inhibit bacterial growth, showing promising results. This research area is crucial for discovering new antibacterial agents amid growing antibiotic resistance (Basarab et al., 2015).

Antidiabetic Agents

The exploration of fluoropyrazolesulfonylurea and thiourea derivatives as antidiabetic agents highlights the potential of pyrazole-based compounds in treating diabetes. These compounds have been prepared and evaluated for their hypoglycemic activity, showing significant antidiabetic effects. The structure-activity relationship studies of these compounds provide valuable insights for future drug discovery efforts (Faidallah et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Due to the wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, there is a rise in the significance of designing novel pyrazoles . Future research will likely focus on developing more promising pyrazoles with improved biological activities and safety profiles.

Eigenschaften

IUPAC Name |

1-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O4S/c12-20(17,18)19-10-4-2-9(3-5-10)14-11(16)8-15-7-1-6-13-15/h1-7H,8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQBAJDDQGVKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]acetamide](/img/structure/B2693492.png)

![N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2693494.png)

![N-(4-methoxyphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2693503.png)

![1-{5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2693510.png)

![4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2693511.png)